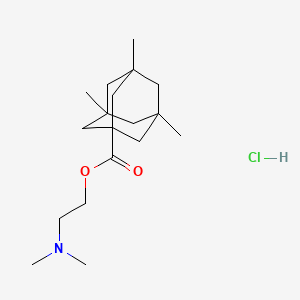![molecular formula C11H15NO2S2 B5014689 N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide](/img/structure/B5014689.png)
N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide, also known as SB-216763, is a selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 has been shown to have therapeutic potential in a number of disease states, including Alzheimer's disease, diabetes, and cancer.
Wirkmechanismus
N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to a reduction in the activity of GSK-3.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by this compound has been shown to have a number of biochemical and physiological effects. These include the regulation of glycogen metabolism, cell cycle progression, and gene expression. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide is its selectivity for GSK-3, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of GSK-3.
Zukünftige Richtungen
There are a number of potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide. One area of interest is the development of more potent inhibitors of GSK-3, which may have greater therapeutic potential. In addition, research is needed to better understand the specific downstream targets of GSK-3 inhibition, which may provide insights into its therapeutic applications. Finally, the potential use of this compound in combination with other therapeutic agents should be explored, as this may enhance its efficacy in the treatment of various diseases.
Synthesemethoden
The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide involves a multi-step process that begins with the reaction of 2-bromo-5-chlorothiophene with bicyclo[2.2.1]hept-2-ene in the presence of a palladium catalyst. This reaction forms the bicyclo[2.2.1]hept-2-yl-2-thiophene intermediate, which is then reacted with sulfonamide in the presence of sodium hydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its use in the treatment of Alzheimer's disease. Studies have shown that inhibition of GSK-3 can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This compound has also been studied for its potential use in the treatment of diabetes, as inhibition of GSK-3 can improve insulin sensitivity.
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c13-16(14,11-2-1-5-15-11)12-10-7-8-3-4-9(10)6-8/h1-2,5,8-10,12H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJYOUXNAXFARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(2-biphenylyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5014613.png)
![N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5014618.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]methanamine](/img/structure/B5014625.png)
![4-[(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methyl]morpholine](/img/structure/B5014631.png)
![1,4-bis(hydroxymethyl)-3,6-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5014636.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5014642.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5014649.png)
![N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5014658.png)

![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5014675.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5014682.png)
